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5-Methyl-2(5H)-furanone - 591-11-7

5-Methyl-2(5H)-furanone

Catalog Number: EVT-305328
CAS Number: 591-11-7
Molecular Formula: C5H6O2
Molecular Weight: 98.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Methyl-2(5H)-furanone is a naturally occurring organic compound classified as a butenolide, a type of lactone with a five-membered ring containing a double bond. [, ] It is a chiral molecule, existing in both (R) and (S) enantiomeric forms. [, ]

  • Plants: Stemona tuberosa Lour. [], Annona muricata seeds [], Rollinia laurifolia leaves []
  • Microorganisms: Pseudomonas sp. A92 [], Pseudomonas aureofaciens [], Streptomyces species []
  • Food: Jujube fruit []

5-Methyl-2(5H)-furanone contributes to the aroma profile of certain foods, such as dried jujube slices, where it imparts a bitter flavor. [] It is also a valuable building block in the synthesis of various natural products and bioactive compounds. [, , , ]

3-Tetradecyl-5-methyl-2(5H)-furanone

  • Compound Description: 3-Tetradecyl-5-methyl-2(5H)-furanone is a butenolide, a type of organic compound characterized by a five-membered ring containing a lactone group and a double bond. This compound was isolated as a new natural product from the Octocoral Cladiella conifera. []

3-Hexadecyl-5-methyl-2(5H)-furanone

  • Compound Description: 3-Hexadecyl-5-methyl-2(5H)-furanone, another butenolide, has been synthesized from methyl palmitate through a straightforward process involving aldol condensation and β-elimination. [, ] This compound shares structural similarities with naturally occurring bioactive compounds, making it a potential target for synthetic exploration. []

(5S)-3-[(3E,5S)-5-hydroxy-3-hepten-6-yn-1-yl]-5-methyl-2(5H)-furanone

  • Compound Description: This terpenoid derivative, identified in the red sea soft coral Sarcophyton trocheliophorum, exhibits potent antimicrobial activity against various pathogenic bacteria. [] Its structure includes a furanone ring with a complex side chain containing hydroxyl and alkynyl functionalities.

3,4-Dihydroxy-5-methyl-2(5H)-furanone

  • Compound Description: Identified as a degradation product of L-dehydroascorbic acid (DHA), this compound, also known as 3,4-dihydroxy-5-methylfuran-2(5H)-one, contributes to the browning of DHA solutions under non-oxidative conditions. []

2-Furancarboxylic Acid

  • Compound Description: Also identified as a degradation product of L-dehydroascorbic acid (DHA), 2-furancarboxylic acid forms colorless crystals and does not contribute to the browning of DHA solutions. []

Muricatetrocin A

  • Compound Description: Isolated from the seeds of Annona muricata, Muricatetrocin A is an Annonaceous acetogenin exhibiting selective cytotoxicity towards the HT-29 human colon-tumor cell line. [] Its structure features a long aliphatic chain with multiple hydroxyl groups and a tetrahydrofuran ring connected to the 5-Methyl-2(5H)-furanone core.

Muricatetrocin B

  • Compound Description: Also isolated from Annona muricata seeds, Muricatetrocin B is another Annonaceous acetogenin with potent and selective cytotoxicity against the HT-29 human colon-tumor cell line. [] It differs from Muricatetrocin A in the stereochemistry of a single chiral center within the tetrahydrofuran ring.

Gigantetrocin B

  • Compound Description: Gigantetrocin B is an Annonaceous acetogenin found in Annona muricata seeds, exhibiting selective cytotoxicity against the HT-29 human colon-tumor cell line. [] Its structure incorporates a long aliphatic chain with multiple hydroxyl groups and a tetrahydrofuran ring, connected to the 5-Methyl-2(5H)-furanone core.

Gigantetrocin A

  • Compound Description: Gigantetrocin A, an Annonaceous acetogenin, has been isolated from the seeds of Annona muricata. [] Its structure contains a long aliphatic chain with multiple hydroxyl groups and a tetrahydrofuran ring linked to the 5-Methyl-2(5H)-furanone core.

(S)-3-Acetyl-5-[(1E,3E)-1,3-hexadienyl]-4-hydroxy-5-methyl-2(5H)-furanone

  • Compound Description: This compound serves as a crucial precursor in the synthesis of (S)-Gregatin B. [, ] Its structure contains a hexadienyl side chain and an acetyl group, introducing additional functionality compared to 5-Methyl-2(5H)-furanone.

3-(1-Hydroxyoctyl)-5-methyl-2(5H)-furanone (Acaterin)

  • Compound Description: Isolated from Pseudomonas sp. A92, Acaterin is a potent inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT). [] Its structure includes a hydroxyoctyl side chain attached to the furanone ring.

Rolifolin

  • Compound Description: Isolated from the leaves of Rollinia laurifolia, Rolifolin is a novel acetogenin characterized by a complex structure featuring a long aliphatic chain with multiple hydroxyl groups and two tetrahydrofuran rings connected to the 5-Methyl-2(5H)-furanone core. []

(S)-5-((R)-hydroxy(5-(hydroxymethyl)furan-2-yl)methyl)-5-methylfuran-2(5H)-one

  • Compound Description: This novel furfural derivative was isolated from the water decoction of Stemona tuberosa Lour., a plant used in traditional medicine. [] Its structure consists of two furan rings linked by a hydroxymethylene bridge, with a methyl and a hydroxyl group attached to one of the furanone rings.

3-(2-Arylethyl)-5-hydroxy-5-methyl-2(5H)-furanones

  • Compound Description: These compounds serve as crucial intermediates in the synthesis of various heterocyclic systems, including pyridazin-3-ones, s-triazolo[4,3-b]pyridazin-3-ones, and tetrazolo[1,5-b]pyridazines. [] They are synthesized from the dehydration of 2-(2-arylethyl)-2-hydroxy-4-oxopentanoic acids and possess an arylethyl group at the 3-position and a hydroxyl group at the 5-position of the furanone ring.
Source and Classification

5-Methyl-2(5H)-furanone can be derived from various natural sources, including fruits and fermented products, where it is responsible for sweet and nutty flavors. It belongs to the broader class of furanones, which are characterized by a furan ring containing a carbonyl group. The compound is primarily recognized for its volatile nature and flavoring properties in food science.

Synthesis Analysis

The synthesis of 5-Methyl-2(5H)-furanone can be achieved through several methods:

  1. Cyclization of 4-Hydroxy-2-pentanone: This method involves the cyclization of the precursor compound in the presence of an acid catalyst, typically under mild conditions to promote the formation of the furan ring.
  2. Catalytic Dehydration: In industrial settings, it can be produced through catalytic dehydration of 4-hydroxy-2-pentanone using solid acid catalysts like zeolites at elevated temperatures.
  3. Aldol Condensation: Another synthetic route includes using lactic acid as a starting material, followed by aldol condensation reactions with specific reagents.
  4. Photo-Oxidation: Recent methods have explored photo-oxidation techniques to synthesize derivatives of furanones, highlighting advancements in synthetic strategies .

Technical Parameters

  • Temperature: Reactions are often conducted at temperatures ranging from ambient to elevated conditions (90-110 °C) depending on the method.
  • Catalysts: Acid catalysts such as hydrochloric acid or solid acids are commonly employed.
  • Yield: Yields can vary significantly based on the method used, with some processes achieving yields up to 96% .
Molecular Structure Analysis

The molecular structure of 5-Methyl-2(5H)-furanone features a five-membered ring containing two oxygen atoms and three carbon atoms. The key structural components include:

  • Furan Ring: A heterocyclic structure with one carbonyl group (C=O) at position 2.
  • Methyl Group: A methyl substituent located at position 5 (C-5), which influences both the chemical reactivity and physical properties of the compound.

Structural Data

  • Molecular Formula: C5H6O2\text{C}_5\text{H}_6\text{O}_2
  • Molecular Weight: 98.10 g/mol
  • Nuclear Magnetic Resonance (NMR): Characteristic peaks observed in NMR spectroscopy provide insights into the chemical environment of hydrogen atoms within the molecule.
Chemical Reactions Analysis

5-Methyl-2(5H)-furanone is involved in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form 5-methyl-2-furancarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  2. Reduction: It can also undergo reduction to yield 5-methyl-2-furanol with reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Electrophilic or nucleophilic substitution reactions can occur at the furan ring, allowing for functionalization at different positions on the ring.

Reaction Conditions

  • Common reagents include oxidizing agents and reducing agents.
  • Typical conditions involve solvent systems and controlled temperatures to optimize yields.
Mechanism of Action

The mechanism of action for 5-Methyl-2(5H)-furanone primarily revolves around its interaction with taste receptors, contributing to its flavor profile in food applications. Although detailed mechanisms are not fully elucidated, it is known that:

  • The carbonyl group plays a significant role in binding interactions with receptors.
  • The unique structure allows for specific interactions that elicit sweet and nutty flavors.

Further research is needed to clarify these interactions and their implications in sensory science.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-2(5H)-furanone include:

  • Appearance: Typically a colorless liquid.
  • Boiling Point: Approximately 155 °C.
  • Melting Point: Ranges from 50 °C to 51 °C.
  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water due to its hydrophobic nature.

Relevant Data

These properties make it suitable for applications in flavoring agents and fragrances within food science and related industries.

Applications

5-Methyl-2(5H)-furanone has several scientific applications:

  1. Flavoring Agent: Widely used in food products for its sweet aroma reminiscent of caramel or nutty flavors.
  2. Fragrance Industry: Employed in perfumes and scented products due to its pleasant odor profile.
  3. Research Applications: Investigated for potential health benefits and roles in metabolic pathways related to flavor perception.
  4. Synthetic Chemistry: Used as a building block in synthesizing more complex organic compounds .
Introduction to 5-Methyl-2(5H)-Furanone

Nomenclature and Structural Identification

5-Methyl-2(5H)-furanone, systematically named as 5-methylfuran-2(5H)-one according to IUPAC nomenclature rules, represents a core structure in the family of unsaturated γ-lactones. Its molecular formula is C₅H₆O₂, with a molecular weight of 98.10 g/mol. The CAS Registry Number assigned to this compound is 591-11-7, providing a unique identifier for chemical databases and regulatory purposes [1] [9]. The SMILES notation (CC₁OC(=O)C=C₁) and InChIKey (BGLUXFNVVSVEET-UHFFFAOYSA-N) offer machine-readable representations of its molecular connectivity and stereochemical features [7] [9].

The compound exhibits a planar furanone ring with a methyl substituent at the 5-position and an α,β-unsaturated carbonyl system. This electronic configuration confers significant reactivity at C-3 and C-4 positions, making it susceptible to nucleophilic additions and cycloadditions. The lactone ring adopts an s-cis conformation that stabilizes the conjugated system, as verified through spectroscopic and crystallographic analyses [1] [10].

Table 1: Nomenclature and Identifiers of 5-Methyl-2(5H)-Furanone

Nomenclature TypeIdentifier
IUPAC Name5-methylfuran-2(5H)-one
CAS Registry Number591-11-7
Common Synonymsβ-Angelica lactone; 4-methyl-2-buten-4-olide; 4-hydroxy-2-pentenoic acid γ-lactone
Molecular FormulaC₅H₆O₂
InChIKeyBGLUXFNVVSVEET-UHFFFAOYSA-N

Historical Context in Organic Chemistry and Natural Product Research

The isolation of 5-methyl-2(5H)-furanone dates to the mid-19th century when it was first identified as a constituent of Angelica archangelica root oil, leading to its common name "β-angelica lactone" [1] [7]. Early research focused on its natural occurrence in thermally processed foods, particularly as a Maillard reaction product in cooked meats and roasted coffee. By the 1980s, studies by Shibamoto and others characterized its formation pathways from carbohydrate degradation, establishing its role as a flavor compound in sukiyaki and other thermally processed foods [2].

Synthetic methodologies evolved significantly throughout the 20th century. Initial routes involved laborious extraction from natural sources, but by the 1990s, efficient chemical syntheses emerged. Chlorination of levulinic acid followed by triethylamine-promoted dehydrochlorination provided a scalable route to 5-methyl-2(5H)-furanone [5]. Alternative approaches included the oxidation of furfural with hydrogen peroxide and formic acid, though yields remained moderate (41%) [8]. These synthetic advances facilitated broader exploration of its reactivity and applications.

Table 2: Historical Milestones in 5-Methyl-2(5H)-Furanone Research

Time PeriodKey AdvancementResearch Focus
Mid-19th CenturyIsolation from Angelica archangelicaNatural product chemistry
1981Characterization in cooked meatsFood chemistry, Maillard reaction products
1993Synthetic route from levulinic acidOrganic synthesis optimization
2023Development of chiral sulfone derivativesPharmaceutical applications

Significance in Industrial and Academic Research

Flavor and Fragrance Industry

As a flavor compound, 5-methyl-2(5H)-furanone serves as a precursor to potent aroma molecules. Under FEMA 4438, it is approved as a flavoring agent. Its hydrogenation yields γ-valerolactone, which imparts herbaceous notes, while condensation reactions generate Furaneol® (strawberry furanone), a key flavor compound with an exceptionally low odor threshold (4×10⁻¹¹) [3]. This compound enhances sweet, caramel-like notes in diverse products ranging from chocolates to tomato sauces. Research demonstrates that furanones contribute to the sensory profiles of soy sauce (via 5-methyl-4-hydroxy-3(2H)-furanone) and meat products (via 5-methyl-2-ethyl-4-hydroxy-3(2H)-furanone) [3].

Table 3: Organoleptic Properties of Furanone-Based Flavor Compounds

CompoundOrganoleptic ProfileCommercial Applications
Furaneol® (Strawberry Furanone)Sweet, caramel, cotton candyCandy, dairy, meat products
5-methyl-4-hydroxy-3(2H)-furanoneSoybean, caramel, beef-likeSoy sauce, savory flavors
5-methyl-2-ethyl-4-hydroxy-3(2H)-furanoneCake, ripe fruitMeaty foods, baked goods

Pharmaceutical Research

Recent innovations focus on functionalized 2(5H)-furanones with biological activity. Chiral sulfone derivatives incorporating terpene moieties (e.g., l-borneol or l-menthol) exhibit potent antimicrobial effects. Compound 26 (5-(l-bornyloxy)-3-(4-methylphenylsulfonyl)-2(5H)-furanone) inhibits Staphylococcus aureus and Bacillus subtilis at MIC values of 8 μg/mL [10]. This derivative demonstrates synergistic effects with aminoglycoside antibiotics (gentamicin, amikacin), reducing their effective doses against staphylococcal biofilms. Such innovations address antibiotic resistance by enhancing efficacy of existing drugs [10]. Additionally, 2(5H)-furanone scaffolds show promise as intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) like rofecoxib and antitumor agents [3].

Chemical Synthesis and Materials Science

The compound’s α,β-unsaturated lactone system participates in Diels-Alder reactions, Michael additions, and photochemical cyclizations. These transformations enable construction of complex heterocycles, including spirocyclic compounds and fused ring systems applicable to pigments and pharmaceutical intermediates [3] [10]. Its role as a bio-based platform chemical is significant: 5-methyl-2(5H)-furanone can be derived from levulinic acid, which is accessible from lignocellulosic biomass [5]. This positions it as a sustainable building block for green chemistry applications.

Table 4: Bioactive 2(5H)-Furanone Derivatives in Pharmaceutical Research

Derivative StructureBiological ActivityMechanistic Insights
5-(l-Bornyloxy)-3-(4-methylphenylsulfonyl)-2(5H)-furanoneAnti-staphylococcal (MIC: 8 μg/mL)Synergy with gentamicin (0.4–0.5 μg/mL reduces antibiotic MIC 2-fold)
5-(l-Menthyloxy)-3-chloro-4-(phenylsulfonyl)-2(5H)-furanoneAnti-biofilm (vs. S. aureus)Disrupts quorum sensing pathways
Anemonin (dimeric furanone)Traditional Chinese medicine constituentIsolated from Clematis species

The trajectory of 5-methyl-2(5H)-furanone research illustrates its evolution from a natural product curiosity to a versatile scaffold in synthetic chemistry and functional materials. Ongoing investigations continue to reveal novel reactivities and applications, particularly in sustainable chemistry and antimicrobial therapeutics [3] [5] [10].

Properties

CAS Number

591-11-7

Product Name

5-Methyl-2(5H)-furanone

IUPAC Name

2-methyl-2H-furan-5-one

Molecular Formula

C5H6O2

Molecular Weight

98.1 g/mol

InChI

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3

InChI Key

BGLUXFNVVSVEET-UHFFFAOYSA-N

SMILES

CC1C=CC(=O)O1

Solubility

50 mg/mL at 15 °C

Synonyms

BETA-ANGELICA LACTONE;2-Penten-4-olide;2-Pentenoic acid, 4-hydroxy-, gamma-lactone;4-hydroxy-2-pentanoicacigamma-lactone;4-Hydroxy-2-pentenoic acid gamma-lactone;4-hydroxy-2-pentenoicacidgamma-lactone;4-Hydroxypent-2-enoic acid lactone;4-Methyl-2-but

Canonical SMILES

CC1C=CC(=O)O1

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